![molecular formula C17H25N3O2 B2368909 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide CAS No. 1214040-47-7](/img/structure/B2368909.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide, also known as CEP-33779, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CEP-33779 is a selective inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins called IκBs. Upon activation by various stimuli, such as cytokines or pathogens, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide inhibits the activity of the kinase IKKβ, which is responsible for phosphorylating IκBs and activating NF-κB. By inhibiting IKKβ, this compound prevents the nuclear translocation of NF-κB and the subsequent activation of target genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and prevents tissue damage. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for IKKβ and does not inhibit other kinases, reducing off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, requiring the use of organic solvents for in vitro studies. In addition, this compound has low bioavailability and rapid metabolism in vivo, limiting its effectiveness in animal models.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide. One area of research is the development of more potent and selective inhibitors of IKKβ. Another area is the investigation of the role of NF-κB in other diseases, such as cardiovascular disease and neurodegenerative disorders. Finally, the combination of this compound with other therapies, such as immunotherapy and targeted therapy, may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise in preclinical models of cancer, inflammation, and autoimmune diseases. Its selective inhibition of NF-κB has a wide range of biochemical and physiological effects, making it a potential therapeutic agent for various diseases. However, further research is needed to optimize its efficacy and overcome its limitations for lab experiments and clinical use.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide involves a series of chemical reactions, starting with the condensation of 2-ethoxyaniline with 1-cyano-1,2-dimethylpropene to form an intermediate. The intermediate is then reacted with 2-bromoethyl propionate to yield the final product, this compound. The synthesis of this compound is a multi-step process that requires specialized equipment and expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune diseases. The inhibition of NF-κB by this compound has been shown to reduce tumor growth in various cancer types, including breast, prostate, and colon cancer. In addition, this compound has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethoxyanilino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-6-22-15-10-8-7-9-14(15)19-13(4)16(21)20-17(5,11-18)12(2)3/h7-10,12-13,19H,6H2,1-5H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCJACBKWCYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

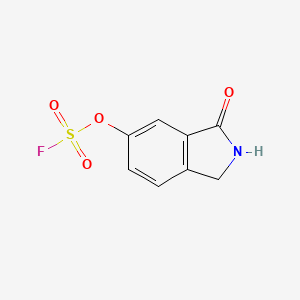
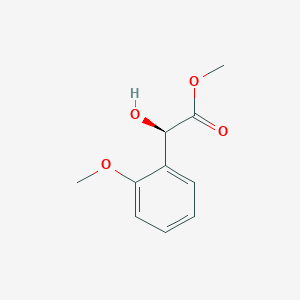
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
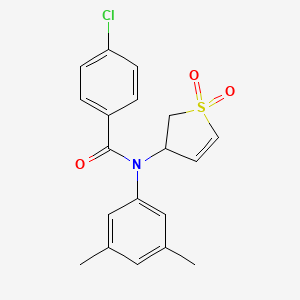
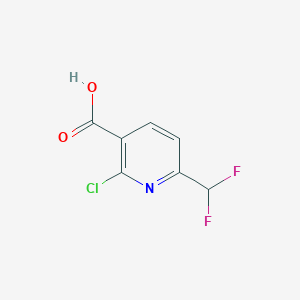
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
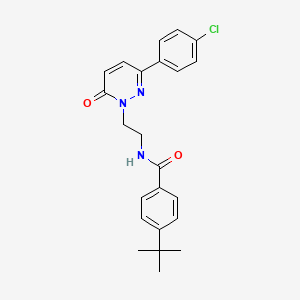
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)
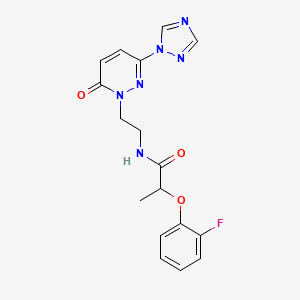
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)
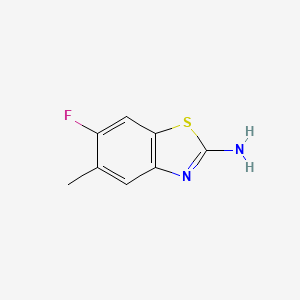
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)